1-Amino-10-methylacridinium chloride
Description
1-Amino-10-methylacridinium chloride (CAS 75605-59-3) is a quaternary acridinium salt characterized by a methyl group at position 10 and an amino group at position 1 of the acridine skeleton. Its molecular formula is C₁₄H₁₃N₂⁺·Cl⁻, distinguishing it from simpler acridinium derivatives through its substitution pattern . This compound belongs to a class of heterocyclic aromatic molecules with applications in chemiluminescence, photodynamic therapy, and DNA intercalation due to its planar structure and cationic charge . The amino group enhances its ability to form hydrogen bonds and electrostatic interactions, making it relevant in biochemical studies .
Properties
CAS No. |
75605-59-3 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
10-methylacridin-10-ium-1-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16;/h2-9,15H,1H3;1H |
InChI Key |
ILNXSUDQAPWFJR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium chloride can be synthesized through several methods. One common approach involves the reaction of 10-methylacridinium chloride with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as zinc or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc or sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Reduced acridinium compounds.
Substitution: Substituted acridinium derivatives.
Scientific Research Applications
1-Amino-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in the detection of biomolecules due to its luminescent properties.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 1-amino-10-methylacridinium chloride primarily involves its chemiluminescent properties. Upon reaction with an oxidizing agent like hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the emission of light. This process involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state .
Comparison with Similar Compounds
Comparison with Similar Acridinium Derivatives
Structural Analogues
The following table summarizes key structural and functional differences between 1-amino-10-methylacridinium chloride and related compounds:
Functional and Mechanistic Differences
- DNA Binding: this compound intercalates between DNA base pairs via its planar acridine ring, with the amino group forming hydrogen bonds to purine bases . This contrasts with 9-aminoacridine hydrochloride, where the amino group at position 9 alters stacking preferences, favoring purine-pyrimidine sequences . 3,6-Diamino-10-methylacridinium chloride exhibits stronger DNA binding due to dual amino groups but may induce conformational distortions .
- Chemiluminescence: 10-Methylacridinium chloride (lacking amino groups) is a benchmark chemiluminescent agent, whereas this compound shows reduced emission intensity due to electron-donating amino substituents quenching excited states .
- Synthetic Flexibility: Derivatives like 6-azido-10-methylacridinium chloride are tailored for bioorthogonal reactions, unlike the parent compound . Compounds with imino-N-carbothioate or nitrosoimine groups (e.g., from ) exhibit redox-active properties unsuitable for biological applications .
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